molecular formula C8H7BrO B130655 4'-Bromoacetophenone-d4 CAS No. 343942-02-9

4'-Bromoacetophenone-d4

Cat. No.: B130655
CAS No.: 343942-02-9
M. Wt: 203.07 g/mol
InChI Key: WYECURVXVYPVAT-QFFDRWTDSA-N
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Description

4’-Bromoacetophenone-d4 is a deuterated derivative of 4’-Bromoacetophenone, where the hydrogen atoms in the acetophenone moiety are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, including its stability and ability to act as a labeling agent in spectroscopic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromoacetophenone-d4 typically involves the bromination of acetophenone-d4. The process begins with the preparation of acetophenone-d4, which is then subjected to bromination using bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like carbon disulfide under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of 4’-Bromoacetophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromoacetophenone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Heck and Suzuki Coupling: Palladium catalysts in the presence of bases like potassium carbonate or sodium acetate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

    Coupling: Biphenyl derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4’-Bromoacetophenone-d4 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxyacetophenone
  • 4’-Chloroacetophenone
  • 4’-Nitroacetophenone
  • 2’-Bromoacetophenone

Uniqueness

4’-Bromoacetophenone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed spectroscopic studies. Compared to its non-deuterated counterparts, it offers improved traceability in biochemical and pharmacological research.

Properties

IUPAC Name

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYECURVXVYPVAT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481767
Record name 4-Bromohypnone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343942-02-9
Record name 4-Bromohypnone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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